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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing cell culture inserts in various

experimental setups, including co-culture, cell migration, and cell invasion assays. The

information is intended to guide researchers in designing and executing robust experiments to

study cell-cell interactions, signaling pathways, and the effects of therapeutic agents.

A Note on Terminology: "Insertin" vs. "Cell Culture
Inserts"
The term "Insertin" can be ambiguous. In historical cell biology literature, "insertin" refers to a

proteolytic fragment of the protein tensin, which is involved in actin filament dynamics at the

barbed ends. However, detailed cell culture protocols involving the direct application of the

"insertin" protein are not widely available in current literature.

More commonly in modern cell culture, the term "insert" refers to a physical device, a cell

culture insert, used to create a multi-compartment environment within a single well of a culture

plate. These inserts consist of a porous membrane that allows for the passage of media and

soluble factors while keeping cell populations physically separated. This document will focus on

the experimental protocols using these widely adopted cell culture inserts.
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I. General Protocol for Handling and Seeding Cell
Culture Inserts
Proper handling and seeding of cell culture inserts are critical for obtaining reproducible results.

The following is a general protocol that can be adapted for specific cell types and applications.

Materials:

Sterile cell culture inserts (e.g., Millicell®, ThinCert™) with appropriate pore size and

membrane material

Compatible sterile multi-well cell culture plates

Complete cell culture medium, pre-warmed to 37°C

Cell suspension of the desired cell type(s)

Sterile forceps

Laminar flow hood

Protocol:

Under aseptic conditions in a laminar flow hood, carefully open the packaging of the cell

culture inserts.

Using sterile forceps, handle the inserts by their flanges and place one insert into each well

of the compatible multi-well plate. Ensure the insert is level and stable.[1]

Add pre-warmed complete cell culture medium to the basolateral compartment (the well of

the plate). The volume will depend on the plate format (see Table 1 for recommendations).

Allow a few minutes for the membrane to moisten.[1]

Prepare a single-cell suspension of your cells at the desired concentration in pre-warmed

medium.
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Carefully add the cell suspension to the apical compartment (inside the insert). Avoid

touching the membrane with the pipette tip.[1]

Ensure that the media levels in the apical and basolateral compartments are equal to

prevent hydrostatic pressure differences.[2]

Incubate the plate at 37°C in a humidified CO2 incubator.

Monitor cell growth and monolayer formation. Media should typically be changed every 2-3

days.[1]

Table 1: Recommended Media Volumes for Common Plate Formats

Plate Format Apical Volume (in Insert)
Basolateral Volume (in
Well)

24-well 0.1 - 0.3 mL 0.5 - 0.8 mL

12-well 0.4 - 0.8 mL 1.0 - 1.5 mL

6-well 1.0 - 2.0 mL 2.0 - 3.0 mL

Note: Optimal volumes may vary by manufacturer and cell type. Always consult the product-

specific user guide.

II. Experimental Protocol: Co-culture for Paracrine
Signaling Studies
This protocol describes how to set up a co-culture system to study the effects of secreted

soluble factors from one cell type on another, without direct cell-to-cell contact.[3]

Objective: To analyze the paracrine signaling between two distinct cell populations.

Methodology:

Cell Seeding (Day 0):
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Seed the "effector" cell type (the one secreting the factors) in the basolateral compartment

(the well of the plate).

Alternatively, seed one cell type on the bottom of the well and the second cell type inside

the insert.[3]

Insert Placement and Seeding of "Target" Cells (Day 1):

Once the effector cells have adhered, place a cell culture insert into each well.

Seed the "target" cell type (the one being acted upon by the secreted factors) into the

apical compartment of the insert.

Co-incubation (Days 1-4):

Incubate the co-culture system for the desired experimental duration (e.g., 24-72 hours).

During this time, soluble factors secreted by the effector cells will diffuse through the

porous membrane and act on the target cells.

Analysis:

After incubation, the two cell populations can be harvested separately for analysis.[3]

Target Cells (in insert): Analyze for changes in gene expression (qPCR, RNA-seq), protein

expression (Western blot, immunofluorescence), proliferation (cell counting, viability

assays), or differentiation.

Effector Cells (in well): Can also be analyzed to see if the target cells secrete factors that,

in turn, affect them (bidirectional signaling).[4]

Conditioned Medium: The medium from both compartments can be collected to analyze

the concentration of secreted factors (ELISA, mass spectrometry).

Table 2: Example Quantitative Data from a Paracrine Signaling Experiment
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Condition
Target Cell Proliferation
(Fold Change vs. Control)

Secreted Cytokine X in
Basolateral Medium
(pg/mL)

Target Cells Alone (Control) 1.0 < 5.0

Target Cells + Effector Cells 2.5 ± 0.3 150.2 ± 12.5

Target Cells + Effector Cells +

Inhibitor Y
1.2 ± 0.2 45.8 ± 5.1

Data are represented as mean ± standard deviation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apical Compartment (Insert)

Basolateral Compartment (Well)

Target Cell

Receptor

Intracellular
Signaling Cascade

Binding & Activation

Cellular Response
(e.g., Proliferation,
Gene Expression)

Signal Transduction

Effector Cell

Porous Membrane

Secreted Factors
(e.g., Cytokines,
Growth Factors)

Click to download full resolution via product page

Caption: Paracrine signaling workflow in a co-culture insert system.

III. Experimental Protocol: Cell Migration Assay
(Transwell Assay)
This protocol is used to assess the migratory capacity of cells in response to a

chemoattractant.[5][6]
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Objective: To quantify the chemotactic migration of a cell population.

Methodology:

Preparation:

Starve the cells to be assayed by incubating them in a serum-free medium for 4-24 hours

prior to the experiment. This minimizes the influence of serum growth factors on migration.

Assay Setup:

Add a chemoattractant (e.g., medium with 10% FBS, or a specific growth factor) to the

basolateral compartment (the well).[6]

Add serum-free medium to the apical compartment (the insert).

Resuspend the starved cells in serum-free medium and seed them into the apical

compartment.[5]

Incubation:

Incubate the plate for a period sufficient for cell migration to occur (typically 4-24 hours,

depending on the cell type). Cells will migrate through the pores of the membrane towards

the chemoattractant in the lower chamber.[6]

Quantification:

After incubation, carefully remove the non-migrated cells from the top surface of the

membrane using a cotton swab.

Fix the migrated cells on the bottom surface of the membrane with a fixative (e.g., 4%

paraformaldehyde or methanol).

Stain the fixed cells with a dye such as crystal violet or DAPI.

Image the bottom of the membrane using a microscope and count the number of migrated

cells in several representative fields. The average cell count per field is then used for

comparison between conditions.[5]
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IV. Experimental Protocol: Cell Invasion Assay
This protocol is a modification of the migration assay and is used to measure the ability of cells

to invade through an extracellular matrix (ECM) barrier.[6]

Objective: To quantify the invasive potential of a cell population.

Methodology:

Coating the Insert:

Prior to the assay, the apical side of the insert membrane must be coated with a layer of

ECM material, such as Matrigel® or a collagen solution.[6]

Thaw the ECM solution on ice. Dilute it to the desired concentration with a cold, serum-

free medium.

Add a thin layer of the ECM solution to the top of the membrane and incubate at 37°C for

at least 30-60 minutes to allow it to gel.[5]

Assay Setup and Incubation:

The remainder of the protocol is identical to the Cell Migration Assay. Cells are seeded in

the apical compartment in serum-free medium, and a chemoattractant is placed in the

basolateral compartment.

The incubation time for invasion assays is typically longer than for migration assays (e.g.,

24-48 hours) to allow cells sufficient time to degrade the ECM and migrate through.[7]

Quantification:

Quantification is performed in the same manner as the migration assay: remove non-

invading cells, fix, stain, and count the cells that have invaded through the ECM and the

membrane.[7]

Table 3: Example Quantitative Data from Migration and Invasion Assays
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Cell Line Treatment
Migrated Cells per
Field

Invaded Cells per
Field

MDA-MB-231 Control (DMSO) 150 ± 21 85 ± 15

MDA-MB-231 Drug A (10 µM) 45 ± 9 12 ± 4

MCF-7 Control (DMSO) 25 ± 7 5 ± 2

MCF-7 Drug A (10 µM) 18 ± 5 3 ± 1

Data are represented as mean ± standard deviation from three independent experiments.
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Caption: Workflow for cell migration and invasion assays.

V. Signaling Pathways in Cell Migration and Invasion
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Cell migration and invasion are complex processes regulated by multiple signaling pathways. A

key process often studied in the context of cancer cell invasion is the Epithelial-to-

Mesenchymal Transition (EMT). During EMT, epithelial cells lose their cell-cell adhesion and

polarity, and acquire a migratory, mesenchymal phenotype.[8] This transition is often induced

by signaling molecules like TGF-β, Wnt, and Notch.[8]
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Caption: Simplified signaling pathway of Epithelial-to-Mesenchymal Transition (EMT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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